molecular formula C40H79NO4 B13751589 Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester CAS No. 55349-70-7

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester

Cat. No.: B13751589
CAS No.: 55349-70-7
M. Wt: 638.1 g/mol
InChI Key: ZRWKXALQNLDUSY-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester is a complex organic compound with a molecular formula of C38H75NO4. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester typically involves esterification and amidation reactions. One common method involves the reaction of octadecanoic acid with 2-aminoethanol in the presence of a dehydrating agent to form the intermediate amide. This intermediate is then esterified with another molecule of octadecanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic or basic hydrolysis conditions are employed, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of carboxylic acids and alcohols from ester hydrolysis.

Scientific Research Applications

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester involves its interaction with lipid bilayers and proteins. Its amphiphilic structure allows it to integrate into cell membranes, affecting membrane fluidity and permeability. This compound can also interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 2-hydroxyethyl ester: Similar in structure but lacks the amide group.

    Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Contains an ether linkage instead of an amide group.

    Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Features an additional hydroxyl group.

Uniqueness

Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it particularly versatile in various applications, from industrial formulations to biomedical research.

Properties

CAS No.

55349-70-7

Molecular Formula

C40H79NO4

Molecular Weight

638.1 g/mol

IUPAC Name

2-[2-hydroxyethyl(octadecanoyl)amino]ethyl octadecanoate

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41(35-37-42)36-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-38H2,1-2H3

InChI Key

ZRWKXALQNLDUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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